N-(4-cyano-2-nitrophenyl)methanesulfonamide
Overview
Description
N-(4-cyano-2-nitrophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H7N3O4S and its molecular weight is 241.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electron Ionization and Fragmentation Patterns : N-(2-nitrophenyl)-methanesulfonamide and its derivatives, which are structurally similar to N-(4-cyano-2-nitrophenyl)methanesulfonamide, have been studied for their electron ionization and fragmentation patterns. The molecular ions of these compounds undergo rearrangement reactions, indicative of their stability and reactivity under electron ionization (Danikiewicz, 1997).
Structural and Spectroscopic Studies : The structural and spectroscopic characteristics of complexes formed by 4-nitrophenyl derivatives, which are closely related to this compound, have been investigated. These studies provide insights into the molecular interactions and the stability of these complexes (Binkowska et al., 2001).
Pharmaceutical Analysis : Nimesulide, structurally similar to this compound, has been studied for its electrochemical properties. This research is relevant for the development of analytical methods in pharmaceuticals (Álvarez-Lueje et al., 1997).
Electrochemical Reduction Studies : The electrochemical reduction of p-nitrophenyl and p-cyanophenyl methyl sulfone, which share structural similarities with this compound, reveals insights into their reaction mechanisms and stability under reduction conditions (Pilard et al., 2001).
Anti-Inflammatory Activity : Compounds similar to this compound have been synthesized and evaluated for their anti-inflammatory activity. This highlights potential pharmaceutical applications (Lou et al., 2004).
Structural Characterization for Biological Activity : The structural characterization of N-methyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, a compound analogous to this compound, helps understand its biological activity, particularly towards cyclooxygenase-2 (Michaux et al., 2001).
Crystallographic Studies : The crystallographic studies of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide derivatives provide insights into their molecular interactions and potential pharmaceutical applications (Dey et al., 2015).
Radiosynthesis for PET Imaging : Carbon-11-labeled nimesulide analogs, structurally related to this compound, have been synthesized for potential use in PET imaging of breast cancer (Wang et al., 2010).
Properties
IUPAC Name |
N-(4-cyano-2-nitrophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c1-16(14,15)10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBFAFNFZIJZPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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